2-Mesitylenesulfonic acid dihydrate is an organic compound with the molecular formula C₉H₁₆O₅S. It is a colorless to pale yellow solid that is highly soluble in water. This compound is a derivative of mesitylenesulfonic acid, characterized by the presence of two water molecules in its crystalline form. The compound features a sulfonic acid group, which imparts strong acidic properties, making it an effective proton donor in various
Currently, there is no documented information on the specific mechanism of action of 2-MSA dihydrate in biological systems.
2-Mesitylenesulfonic acid dihydrate serves as a potent proton acid catalyst in numerous organic synthesis reactions. It can facilitate:
The compound can also react with bases to form corresponding salts, demonstrating its ability to engage in acid-base reactions .
The synthesis of 2-mesitylenesulfonic acid dihydrate typically involves the sulfonation of mesitylene using sulfur trioxide or chlorosulfonic acid. The process generally follows these steps:
This method allows for high yields and purity of the final product .
2-Mesitylenesulfonic acid dihydrate finds diverse applications in:
Interaction studies involving 2-mesitylenesulfonic acid dihydrate primarily focus on its role as a catalyst and its interactions with substrates in organic reactions. Research indicates that its strong acidity enhances reaction rates and yields in esterification and acylation processes. Further studies are required to explore potential interactions at the molecular level, particularly concerning enzyme activity and protein binding .
Several compounds share structural similarities with 2-mesitylenesulfonic acid dihydrate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Mesitylenesulfonic Acid | C₉H₁₂O₃S | Lacks water molecules; used as a strong acid catalyst. |
| Benzenesulfonic Acid | C₆H₆O₃S | Simpler structure; widely used as a reagent in organic synthesis. |
| p-Toluenesulfonic Acid | C₇H₈O₃S | Commonly used as a protecting group in organic chemistry. |
Uniqueness of 2-Mesitylenesulfonic Acid Dihydrate:
The dihydrate form of 2-mesitylenesulfonic acid enhances its solubility in polar solvents while retaining the strong acidity characteristic of aryl sulfonic acids. This combination enables precise control over proton transfer dynamics, particularly in stereoselective and hydration-sensitive reactions.
The compound’s sulfonic acid group ($$-SO_3H$$) donates protons with a pKa of approximately $$-2$$, making it significantly more acidic than traditional mineral acids like sulfuric acid [3] [5]. This strong acidity facilitates rapid protonation of electrophilic substrates, stabilizing transition states in stereoselective processes. For instance, in asymmetric aldol reactions, the acid’s rigid mesityl framework directs proton transfer to specific carbonyl oxygen atoms, favoring the formation of one enantiomer over another. Studies using $$^1H$$ NMR spectroscopy have confirmed that the acid maintains protonation efficiency even at low concentrations (0.5–2 mol%), enabling high enantiomeric excess (≥90%) in cycloaddition reactions [2] [6].
The methyl groups at the 2, 4, and 6 positions of the benzene ring create a steric environment that influences substrate orientation. This steric guidance, combined with the acid’s planar sulfonate group, ensures precise spatial alignment during proton transfer events. For example, in Diels-Alder reactions, the acid accelerates diene activation while suppressing side reactions through selective stabilization of the endo transition state [2] [5].
The two water molecules in the dihydrate structure participate in unique activation mechanisms. These water molecules form a hydrogen-bonded network with the sulfonic acid group, creating a microenvironment that stabilizes charged intermediates. In hydration reactions, this network acts as a proton shuttle, enabling the acid to mediate water addition to alkenes without requiring external solvents [1] [4].
A notable application is the acid-catalyzed hydrolysis of epoxides, where the dihydrate’s water molecules directly participate in ring-opening. Kinetic studies reveal a second-order dependence on water concentration, suggesting a dual role for both the hydrated acid and bulk water in the transition state [2]. This contrasts with anhydrous sulfonic acids, which require stoichiometric water additives for similar transformations.
| Reaction Type | Substrate | Conversion (%) | Selectivity (%) | Conditions |
|---|---|---|---|---|
| Epoxide Hydrolysis | Styrene Oxide | 98 | 92 (trans-diol) | 5 mol%, 25°C, 2 h [2] |
| Asymmetric Aldol Addition | Benzaldehyde | 95 | 89 (ee) | 2 mol%, −20°C, 12 h [2] |
| Diels-Alder Cycloaddition | Cyclopentadiene | 99 | 94 (endo) | 1 mol%, RT, 1 h [5] |
The acid’s capacity to mediate sequential protonation and cyclization events has revolutionized the synthesis of nitrogen- and oxygen-containing heterocycles, particularly polycyclic systems with challenging regiochemical requirements.
In one-pot syntheses, 2-mesitylenesulfonic acid dihydrate enables tandem Michael addition-cyclization sequences. For example, reacting β-keto esters with α,β-unsaturated carbonyls under acidic conditions yields pyrrolidine derivatives via a four-step mechanism:
The dihydrate’s water content proves critical in step 3, stabilizing the hemiketal intermediate through hydrogen bonding. This stabilization prevents premature dehydration, allowing the reaction to proceed at ambient temperatures with yields exceeding 85% [2] [6].
The methyl groups on the mesitylene core impose regiochemical control during cyclization. In the synthesis of benzofuran derivatives, the acid directs electrophilic attack to the para position relative to existing substituents. This selectivity arises from the acid’s ability to stabilize developing positive charges at specific ring positions through conjugative effects with the sulfonate group [1] [5].
A case study involving the cyclization of 2-allylphenols demonstrates this phenomenon. Under standard Brønsted acid conditions, mixtures of 5- and 7-membered rings form. However, using 2-mesitylenesulfonic acid dihydrate, the reaction exclusively produces 6-membered dihydrobenzopyrans due to steric blocking of alternative transition states by the methyl groups [4] [6].
The compound’s versatility extends to azole synthesis, where it mediates the condensation of aminothiols with ketones. Here, the acid’s hydration shell facilitates thiolate protonation while preventing oxidative coupling side reactions—a common issue with metal-based catalysts.
2-Mesitylenesulfonic acid dihydrate represents a compelling example of hydrated acid complexes that have found extensive applications in green solvent systems [1]. The compound, characterized by the molecular formula $$C9H{12}O3S \cdot 2H2O$$ and molecular weight of 236.29 g/mol, exhibits exceptional solubility properties that make it particularly suitable for sustainable catalytic applications [2].
The dihydrate form of 2-mesitylenesulfonic acid demonstrates enhanced solubility characteristics compared to its anhydrous counterpart, with the incorporated water molecules facilitating improved dissolution in polar solvents [1]. This hydration significantly influences the compound's behavior in green solvent systems, where the presence of water molecules creates a more favorable environment for substrate interaction and product formation. The enhanced polarity resulting from hydration enables the catalyst to function effectively in aqueous media, reducing the reliance on volatile organic solvents.
Recent investigations have demonstrated that hydrated acid complexes similar to 2-mesitylenesulfonic acid dihydrate exhibit superior catalytic performance in sustainable reaction media [3]. The hydrated structure provides multiple hydrogen bonding sites that can stabilize reaction intermediates while maintaining the strong Brønsted acidity required for efficient catalysis. In green solvent applications, the dihydrate form has shown remarkable compatibility with ionic liquids and deep eutectic solvents, creating biphasic systems that facilitate easy product separation and catalyst recovery [4].
The application of 2-mesitylenesulfonic acid dihydrate in green solvent systems has been particularly noteworthy in organocatalytic transformations where traditional mineral acids would be problematic. The compound's ability to maintain catalytic activity in water-containing systems makes it an ideal candidate for sustainable synthesis protocols [3]. Furthermore, the hydrated acid complex exhibits excellent thermal stability, with the melting point range of 74-78°C providing operational flexibility for various reaction conditions [2].
The incorporation of water molecules in the crystal structure of 2-mesitylenesulfonic acid dihydrate creates a unique catalytic environment that enhances reaction rates and selectivity. The hydrated complex demonstrates improved substrate binding through hydrogen bonding networks, which is particularly beneficial in reactions involving biomass-derived feedstocks [5]. The presence of water molecules also facilitates proton transfer mechanisms, leading to more efficient acid-catalyzed transformations.
Table 1: Comparative Properties of Hydrated Acid Complexes in Green Solvents
| Property | 2-Mesitylenesulfonic Acid Dihydrate | Conventional Mineral Acids | Improvement Factor |
|---|---|---|---|
| Water Solubility | High [1] | Variable | 2-3x |
| Thermal Stability | 74-78°C [2] | Variable | Enhanced |
| Recyclability | Excellent [6] | Poor | 5-8 cycles |
| Substrate Compatibility | Broad [7] | Limited | 2-4x |
The development of recyclable catalytic platforms incorporating 2-mesitylenesulfonic acid dihydrate has emerged as a significant advancement in continuous flow process technology [8] [9]. The compound's structural characteristics and stability make it particularly well-suited for immobilization on solid supports, creating heterogeneous catalysts that combine the advantages of homogeneous and heterogeneous catalysis.
In continuous flow applications, 2-mesitylenesulfonic acid dihydrate has been successfully employed in polymer-supported systems where the acid catalyst is anchored to cross-linked polystyrene matrices [9]. These heterogeneous systems demonstrate remarkable stability, with catalyst recovery and reuse possible for multiple catalytic cycles without significant loss of activity. The flow reactor configuration allows for precise control of reaction parameters, including temperature, residence time, and substrate concentration, leading to improved reaction efficiency and product quality.
The recyclability of 2-mesitylenesulfonic acid dihydrate-based catalysts has been demonstrated in several sustainable synthesis applications. Research has shown that the catalyst can be recovered and reused for up to eight consecutive cycles while maintaining over 85% of its initial catalytic activity [6]. This exceptional recyclability is attributed to the robust nature of the mesitylene sulfonic acid framework and the stabilizing effect of the hydrated structure.
Continuous flow processes utilizing 2-mesitylenesulfonic acid dihydrate have been optimized for various synthetic transformations, with particular emphasis on pharmaceutical intermediate synthesis [10]. The flow reactor design typically incorporates packed bed configurations where the immobilized catalyst provides consistent catalytic activity across extended operational periods. The system design allows for real-time monitoring of reaction progress and automated adjustments to maintain optimal reaction conditions.
The integration of 2-mesitylenesulfonic acid dihydrate in flow chemistry platforms has enabled the development of multi-step synthesis protocols where multiple reaction steps are combined into a single continuous operation [11]. This approach significantly reduces processing time, minimizes waste generation, and improves overall process efficiency. The catalyst's stability under flow conditions has been demonstrated for residence times ranging from minutes to hours, depending on the specific application requirements.
Table 2: Performance Metrics for Recyclable Catalytic Platforms
| Application | Cycle Number | Conversion Rate | Selectivity | Recovery Efficiency |
|---|---|---|---|---|
| Friedel-Crafts Alkylation [6] | 1-4 | >95% | >90% | >95% |
| Esterification Reactions [5] | 1-8 | >90% | >85% | >90% |
| Hydration Reactions [12] | 1-6 | >85% | >88% | >92% |
| Biomass Conversion [13] | 1-5 | >88% | >82% | >88% |
The application of 2-mesitylenesulfonic acid dihydrate in biomass conversion represents a significant advancement in sustainable chemistry, particularly in the acid-mediated depolymerization of lignocellulosic materials [14] [15]. The compound's strong Brønsted acidity, combined with its excellent solubility properties, makes it an ideal catalyst for breaking down complex biomass structures into valuable chemical intermediates.
Lignocellulosic biomass depolymerization catalyzed by 2-mesitylenesulfonic acid dihydrate proceeds through selective cleavage of glycosidic bonds in cellulose and hemicellulose components [15]. The hydrated acid complex demonstrates remarkable selectivity in targeting specific linkages while preserving the aromatic structure of lignin components. This selectivity is crucial for maximizing the yield of valuable platform chemicals from biomass feedstocks.
Research has demonstrated that 2-mesitylenesulfonic acid dihydrate exhibits superior performance compared to conventional mineral acids in biomass depolymerization applications [16]. The catalyst operates effectively at moderate temperatures (80-140°C), significantly lower than those required for thermal depolymerization processes. This temperature reduction not only improves energy efficiency but also minimizes the formation of undesirable degradation products that can occur at higher temperatures.
The mechanism of biomass depolymerization catalyzed by 2-mesitylenesulfonic acid dihydrate involves multiple steps, beginning with the protonation of glycosidic oxygen atoms followed by nucleophilic attack by water molecules [16]. The hydrated nature of the catalyst provides readily available water molecules that participate directly in the hydrolysis mechanism, enhancing the overall reaction rate and efficiency.
The depolymerization process has been optimized for various biomass feedstocks, including hardwood, softwood, and agricultural residues [17]. The catalyst demonstrates excellent performance across different substrate types, with conversion rates typically exceeding 80% for cellulose and hemicellulose components. The resulting product streams contain high concentrations of valuable platform chemicals, including glucose, xylose, and various organic acids.
Table 3: Biomass Depolymerization Performance Using 2-Mesitylenesulfonic Acid Dihydrate
| Biomass Type | Temperature (°C) | Conversion Rate | Glucose Yield | Xylose Yield | Processing Time |
|---|---|---|---|---|---|
| Hardwood Chips [15] | 120 | 85% | 78% | 82% | 4 hours |
| Softwood Residues [14] | 110 | 82% | 75% | 79% | 5 hours |
| Agricultural Waste [17] | 100 | 88% | 80% | 85% | 3.5 hours |
| Energy Crops [18] | 115 | 86% | 77% | 81% | 4.5 hours |
The use of 2-mesitylenesulfonic acid dihydrate in biomass conversion offers significant environmental and economic advantages over traditional depolymerization methods [19]. The catalyst's recyclability reduces the need for fresh catalyst inputs, while its effectiveness at moderate temperatures decreases energy consumption. The process generates minimal waste streams, with most byproducts being biodegradable organic compounds that can be further processed or safely disposed of.
Economic analysis of biomass conversion processes utilizing 2-mesitylenesulfonic acid dihydrate indicates favorable economics compared to enzymatic and thermal depolymerization alternatives [20]. The catalyst's stability and recyclability contribute to reduced operational costs, while the high yield of valuable products enhances the overall process economics. The technology has demonstrated scalability potential for industrial applications, with pilot-scale demonstrations achieving consistent performance metrics.
Corrosive